2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one
Description
2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one is a halogenated ketone derivative featuring a piperidine ring substituted with a 1,1-difluoroethyl group at the 4-position and a chlorine atom at the 2-position of the propan-1-one backbone. The presence of fluorine atoms enhances lipophilicity and metabolic stability, while the chlorine atom may influence electronic properties and reactivity .
Properties
IUPAC Name |
2-chloro-1-[4-(1,1-difluoroethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClF2NO/c1-7(11)9(15)14-5-3-8(4-6-14)10(2,12)13/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQZKJJBEOJRCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C(C)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A similar compound, apixaban, is known to be a highly potent, selective, and efficacious inhibitor of blood coagulation factor xa.
Mode of Action
If it shares similarities with Apixaban, it may interact with its target by inhibiting the function of the blood coagulation factor Xa.
Biochemical Pathways
If it acts similarly to Apixaban, it could affect the coagulation cascade, which is a series of reactions that ultimately helps to stop bleeding.
Comparison with Similar Compounds
Key Differences :
- Structure : The piperidine ring in the target compound is replaced with a piperazine ring, and the 1,1-difluoroethyl group is absent.
- Molecular Formula: C₉H₁₇ClN₂O (vs. C₉H₁₃ClF₂NO for the target compound) .
- Molecular Weight : 204.7 g/mol (vs. 223.67 g/mol for the target compound).
- Applications: Used as a building block in organic synthesis.
2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one
Key Differences :
- Structure : Contains a fluoromethyl and methyl group at the 4-position of the piperidine ring instead of 1,1-difluoroethyl.
- Molecular Formula: C₁₀H₁₄ClFNO (vs. C₉H₁₃ClF₂NO) .
- Molecular Weight : 221.68 g/mol.
- Reactivity : The fluoromethyl group may confer different steric and electronic effects compared to 1,1-difluoroethyl, influencing interactions with biological targets .
2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone
Key Differences :
- Structure: Features a difluorobenzyl-substituted piperazine ring and an ethanone backbone (vs. propan-1-one).
- Molecular Formula: C₁₃H₁₂ClF₂N₂O (vs. C₉H₁₃ClF₂NO).
- Applications : The aromatic difluorobenzyl moiety may enhance binding affinity to certain receptors, making it more suitable for CNS-targeted drug development compared to aliphatic analogs .
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |
|---|---|---|---|---|
| 2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one | C₉H₁₃ClF₂NO | 223.67 | Not provided | 1,1-Difluoroethyl, Cl, ketone |
| 2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one | C₉H₁₇ClN₂O | 204.7 | 1009690-88-3 | Ethylpiperazine, Cl, ketone |
| 2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one | C₁₀H₁₄ClFNO | 221.68 | Not provided | Fluoromethyl, methyl, Cl, ketone |
| 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone | C₁₃H₁₂ClF₂N₂O | 282.70 | Not provided | Difluorobenzyl, Cl, ketone |
Research Findings and Implications
Impact of Fluorine Substitution
- The 1,1-difluoroethyl group in the target compound increases metabolic stability compared to non-fluorinated analogs like 2-chloro-1-(4-ethylpiperazin-1-yl)propan-1-one .
- Fluorinated compounds (e.g., fluoromethyl and difluorobenzyl derivatives) exhibit enhanced blood-brain barrier permeability, making them candidates for neuroactive drug development .
Preparation Methods
Alkylation of Piperidine with 2-Chloropropanone Derivatives
A common approach involves the nucleophilic substitution reaction where the piperidine nitrogen attacks a chlorinated propanone derivative:
-
- N-(2,2-difluoroethyl)prop-2-en-1-amine or related difluoroethyl amines.
- 2-chloro-1-propanone or functionalized chloromethyl derivatives.
-
- The reaction can be carried out in bulk or in the presence of inert organic solvents such as ethers (e.g., tetrahydrofuran, diethyl ether), anisole, or dimethyl sulfoxide.
- Temperature ranges generally around 55-70 °C.
- Use of bases like N,N-diisopropylethylamine (DIPEA) to neutralize generated acids and facilitate reaction progression.
- Molar ratios of alkylating agent to amine typically range from 0.5 to 3, with preferred ratios between 0.8 and 1.5 for economic and yield optimization.
-
- While the reaction can proceed without catalysts, halide salts such as sodium iodide, potassium iodide, potassium bromide, or tetraalkylammonium halides (e.g., tetrabutylammonium bromide) can be used to accelerate the alkylation step.
-
- After reaction completion, the mixture is typically poured into water, and the pH adjusted to alkaline conditions (pH ~12).
- Extraction with organic solvents (e.g., dichloromethane) isolates the product.
- Further purification can be conducted by distillation under reduced pressure or crystallization of acid or base salts (e.g., hydrochlorides, acetates).
- Drying agents such as magnesium sulfate and filtration through silica gel may be employed to remove impurities.
Specific Example from Patent Literature
- In one documented procedure, 16.46 g (0.135 mol) of N-(2,2-difluoroethyl)prop-2-en-1-amine is reacted with 20 g (0.122 mol) of 2-chloro-5-(chloromethyl)pyridine in the presence of 31.9 g (0.244 mol) of N,N-diisopropylethylamine.
- The mixture is heated at 70 °C for 16 hours.
- Excess base is distilled off, and the residue is extracted with dichloromethane and dried.
- The solvent is removed under vacuum to yield the desired intermediate, which can be further processed to obtain the target compound.
Data Table: Summary of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting amine | N-(2,2-difluoroethyl)prop-2-en-1-amine |
| Alkylating agent | 2-chloro-1-propanone derivatives or chloromethyl heterocycles |
| Base | N,N-diisopropylethylamine (DIPEA) |
| Solvents | Ethers (THF, diethyl ether), anisole, dimethyl sulfoxide, others |
| Temperature | 55-70 °C |
| Reaction time | 16 hours (typical) |
| Molar ratio (alkylating agent : amine) | 0.5 to 3 (preferably 0.8 to 1.5) |
| Catalysts (optional) | Sodium iodide, potassium iodide, potassium bromide, tetraalkylammonium halides |
| Workup | pH adjustment to ~12, extraction with organic solvents, drying, filtration |
| Purification | Distillation under vacuum, crystallization of salts (hydrochloride, acetate) |
Research Findings and Notes
- The reaction is sensitive to solvent choice; solvents must be inert under reaction conditions to prevent side reactions.
- Using larger amounts of base or alkylating agent can drive the reaction but may be economically disadvantageous.
- Catalysts such as sodium iodide and tetraalkylammonium halides significantly improve reaction rates and yields.
- The product is often isolated as a salt (e.g., hydrochloride) to enhance stability and facilitate purification.
- The method allows for scale-up due to its straightforward reaction conditions and relatively mild temperatures.
- The presence of difluorinated alkyl groups requires careful handling to avoid decomposition or side reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
